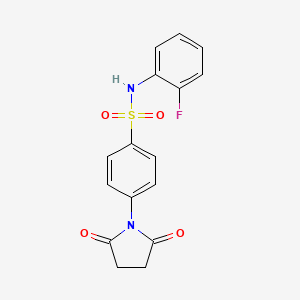![molecular formula C18H16N2O6S B6422938 methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate CAS No. 919624-23-0](/img/structure/B6422938.png)
methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, the SMILES string isN#CC1=C(C=CC=C1)CN(C2=O)C(CC2)=O and the InChI key is LUVQESCNOYMEQL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by its form, molecular weight, and other characteristics. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, it is a solid with a molecular weight of 214.22 .科学研究应用
Anticonvulsant Properties
Compounds with a similar structure to “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate” have been studied for their potential as anticonvulsants . These compounds have shown potent anticonvulsant properties in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in this group .
Pain Management
In addition to their anticonvulsant properties, these compounds have also shown activity in pain models . For example, one compound was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests that these compounds could potentially be used for pain management.
Inhibition of Calcium Currents
The mechanism of action of these compounds appears to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of neurological disorders where calcium channel activity is implicated.
Monoclonal Antibody Production
A compound with a similar structure was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Glycosylation Levels
The same compound that improved monoclonal antibody production also suppressed the galactosylation on a monoclonal antibody . This is a critical quality attribute of therapeutic monoclonal antibodies, suggesting that the compound could be used to control the level of galactosylation for the N-linked glycans .
Drug Metabolism and Toxicity
These compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . This suggests that they could have a favorable safety profile for use as therapeutic agents.
安全和危害
未来方向
The future directions for this compound could involve further structural optimization of similar compounds to improve production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the properties and potential applications of “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate”.
作用机制
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
It’s worth noting that related compounds have been shown to influence various cellular processes
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been shown to induce various cellular responses .
属性
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIAXKSWNTDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)
![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422951.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethan-1-one](/img/structure/B6422952.png)
![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)
![1-(morpholin-4-yl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one](/img/structure/B6422965.png)